2,3-Bis(4-chlorophenyl)-1,4-dioxane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7504-91-8 |
|---|---|
Molecular Formula |
C16H14Cl2O2 |
Molecular Weight |
309.2 g/mol |
IUPAC Name |
2,3-bis(4-chlorophenyl)-1,4-dioxane |
InChI |
InChI=1S/C16H14Cl2O2/c17-13-5-1-11(2-6-13)15-16(20-10-9-19-15)12-3-7-14(18)8-4-12/h1-8,15-16H,9-10H2 |
InChI Key |
ROPBIZIYEZEHIP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C(O1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 2,3 Bis 4 Chlorophenyl 1,4 Dioxane
Direct Synthesis Approaches to 2,3-Bis(4-chlorophenyl)-1,4-dioxane
The direct construction of the this compound core can be approached through several strategic bond-forming reactions. These methods primarily involve the formation of the two ether linkages that define the 1,4-dioxane (B91453) ring system.
Brønsted-Acid Catalysis in Dioxane Formation
Brønsted-acid catalysis is a powerful tool for the formation of ether linkages, often proceeding through the activation of an alcohol or an epoxide. In the context of 1,4-dioxane synthesis, this can involve the acid-catalyzed reaction of a 1,2-diol with a suitable dielectrophile. A general and efficient method for the synthesis of 1,4-dioxanes involves the Brønsted acid-catalyzed reaction of 3-aryloxetan-3-ols with 1,2-diols. This annulation reaction proceeds via the formation of an oxetane (B1205548) carbocation, which then reacts with the diol, followed by intramolecular ring-opening of the oxetane. google.com While not specifically described for this compound, this methodology offers a potential pathway where a suitably substituted oxetanol could react with a 1,2-bis(4-chlorophenyl)ethane-1,2-diol (B3052056).
Intramolecular Cyclization Reactions for 1,4-Dioxane Ring Closure
Intramolecular cyclization is a common and effective strategy for the formation of cyclic ethers, including 1,4-dioxanes. The Williamson ether synthesis, a cornerstone of ether formation, can be adapted for intramolecular ring closure. This typically involves a base-mediated cyclization of a halo-alcohol or a diol with a leaving group.
A plausible route to this compound via intramolecular cyclization would involve the reaction of 1,2-bis(4-chlorophenyl)ethane-1,2-diol with a 1,2-dihaloethane, such as 1,2-dichloroethane (B1671644) or 1,2-dibromoethane, in the presence of a base. This would proceed through a two-step process involving initial etherification of one hydroxyl group followed by an intramolecular Williamson ether synthesis to close the dioxane ring.
A general method for the synthesis of substituted 1,4-dioxanes involves the base-mediated intramolecular cyclization of 1,5-halohydrins. thieme-connect.de For the target molecule, this would necessitate the synthesis of a precursor such as 2-(4-chlorophenyl)-2-hydroxy-1-(4-chlorophenoxy)ethyl halide, which could then undergo intramolecular cyclization.
Epoxide-Based Routes to Substituted 1,4-Dioxanes
Epoxides are versatile intermediates in organic synthesis, and their ring-opening reactions provide a powerful entry to a variety of functionalized molecules, including 1,4-dioxanes. The synthesis of substituted 1,4-dioxanes can be achieved by the reaction of an epoxide with a 1,2-diol.
For the synthesis of this compound, a potential route involves the reaction of 4-chlorostyrene (B41422) oxide with 1,2-bis(4-chlorophenyl)ethane-1,2-diol under acidic or basic conditions. The regioselectivity of the epoxide ring-opening would be a critical factor in determining the final product. Generally, in acid-catalyzed ring-opening, the nucleophile attacks the more substituted carbon, while in base-catalyzed reactions, attack occurs at the less sterically hindered carbon. thieme-connect.de
Dimerization or Annulation Reactions Leading to Dioxane Cores
Dimerization reactions, particularly of epoxides, can lead to the formation of 1,4-dioxane rings. The acid-catalyzed dimerization of styrene (B11656) oxides has been studied, with the electronic nature of the substituents on the aromatic ring influencing the outcome. google.com Electron-donating groups tend to favor the formation of 1,4-dioxanes, while electron-withdrawing groups, such as the chloro group, favor the formation of 1,3-dioxolanes. google.com This suggests that the direct dimerization of 4-chlorostyrene oxide might not be an efficient route to this compound.
An alternative annulation strategy involves the reaction of an α-diketone with ethylene (B1197577) glycol. A general procedure for the synthesis of 2,3-disubstituted-1,4-dioxanes involves the reaction of a 1,2-diketone with ethylene glycol in the presence of an acid catalyst. This approach, applied to 4,4'-dichlorobenzil (B184268), represents a direct and potentially efficient route to the target molecule.
Precursor Synthesis and Functional Group Transformations
The synthesis of this compound relies on the availability of key precursors containing the 4-chlorophenyl moiety.
Preparation of Halophenyl-Containing Building Blocks
The primary building blocks for the synthesis of this compound are 4-chlorobenzaldehyde (B46862), 4-chlorostyrene, and their derivatives. These can be used to construct the key intermediates, namely 1,2-bis(4-chlorophenyl)ethane-1,2-diol and 4,4'-dichlorobenzil.
Synthesis of 1,2-Bis(4-chlorophenyl)ethane-1,2-diol:
This key diol can be prepared through the reductive coupling of 4-chlorobenzaldehyde. Photoredox-catalyzed Pinacol coupling has been shown to be an effective method for the synthesis of 1,2-diols from aldehydes. ulsan.ac.kr Specifically, the reaction of 4-chlorobenzaldehyde under these conditions yields 1,2-bis(4-chlorophenyl)ethane-1,2-diol as a mixture of meso and dl diastereomers. ulsan.ac.kr
Table 1: Synthesis of 1,2-Bis(4-chlorophenyl)ethane-1,2-diol
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
|---|
Synthesis of 4,4'-Dichlorobenzil:
This α-diketone is another crucial precursor. Several synthetic routes have been reported for its preparation.
One method involves the rearrangement of 1,1-di(p-chlorophenyl)-1,2,2,2-tetrachloroethane in concentrated sulfuric acid at elevated temperatures. dtic.mil This reaction proceeds with the evolution of hydrogen chloride gas and affords 4,4'-dichlorobenzil in high yield. dtic.mil
Another approach involves a two-step process starting from 4-bromochlorobenzene. acs.org Lithiation with n-butyllithium followed by reaction with N,N'-dimethyl-N,N'-diphenylethylenediamine (DMPD) furnishes 4,4'-dichlorobenzil. acs.org
Table 2: Synthesis of 4,4'-Dichlorobenzil
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1,1-Di(p-chlorophenyl)-1,2,2,2-tetrachloroethane | Concentrated H₂SO₄, 65-75 °C, 8 h | 4,4'-Dichlorobenzil | 98.5 | dtic.mil |
Strategies for Incorporating Chlorophenyl Moieties
The introduction of 4-chlorophenyl groups into the 1,4-dioxane scaffold is a critical step in the synthesis of the target molecule. Several synthetic strategies can be envisioned, primarily involving the formation of the dioxane ring from precursors already containing the chlorophenyl units.
One common approach to forming substituted 1,4-dioxanes begins with appropriately substituted epoxides. thieme-connect.com For this compound, a plausible route involves the dimerization of a 4-chlorostyrene oxide or a related intermediate. Another established method is the acid-catalyzed condensation of a 1,2-diol with an α-haloketone.
A more direct and controllable method involves the cyclization of a precursor containing both the required diol functionality and the chlorophenyl groups. For instance, the synthesis of related 2,3-disubstituted 1,4-dioxanes has been achieved by starting with substrates available on an industrial scale and proceeding through a concise multi-step sequence. digitellinc.com A key reaction for incorporating a single 4-chlorophenyl group into a dioxane ring is the reaction of a suitable diol, such as 2,2-bis(hydroxymethyl)butyric acid, with 4-chlorobenzaldehyde, which yields a 2-(4-chlorophenyl)-1,3-dioxane derivative. asianpubs.org This highlights the utility of chlorophenyl aldehydes as accessible starting materials.
Furthermore, transition metal-catalyzed cross-coupling reactions represent a powerful strategy for introducing aryl moieties. Although typically used for derivatization, reactions like the Stille or Suzuki coupling could theoretically be employed on a pre-formed dioxane ring bearing appropriate handles (e.g., halides or boronic esters) to install the 4-chlorophenyl groups. mdpi.com
Regioselective and Diastereoselective Synthesis Considerations
The synthesis of this compound inherently involves the creation of two stereocenters at the C2 and C3 positions. Consequently, controlling the relative stereochemistry to selectively form either cis or trans diastereomers is a significant synthetic challenge.
Control of Stereochemistry at C2/C3 Positions of the 1,4-Dioxane Ring
Achieving diastereoselectivity in the formation of 2,3-disubstituted 1,4-dioxanes is crucial for isolating specific isomers with potentially distinct properties. Research into analogous systems provides insight into methodologies for stereochemical control.
One highly effective strategy involves the hydrogenation of a dihydro-1,4-dioxin intermediate. It has been demonstrated that the hydrogenation of a dioxane-based α,β-unsaturated carboxylic acid precursor can lead to the exclusive formation of the product with a formal cis-configuration between the substituents at the C2 and C3 positions. digitellinc.com This approach offers a reliable method for obtaining diastereopure cis-isomers.
Another method involves a Brønsted acid-catalyzed annulation reaction between oxetanols and 1,2-diols. acs.org This reaction proceeds diastereoselectively, and the relative stereochemistry of the major diastereomeric products can be confirmed by X-ray crystallography. acs.org While this method has been applied to various substituted 1,4-dioxanes, its adaptation for the symmetrical 2,3-bis(4-chlorophenyl) substitution would depend on the selection of appropriate starting materials, such as a 1,2-bis(4-chlorophenyl)ethane-1,2-diol.
The choice of catalyst and reaction conditions can also influence the stereochemical outcome in cyclization reactions. For example, in Prins cyclizations to form related tetrahydropyrans, excellent diastereoselectivity has been achieved at low temperatures. nih.gov Similar principles of kinetic versus thermodynamic control could be applied to the cyclization reactions forming the 1,4-dioxane ring to favor one diastereomer over the other.
Diastereomer Separation and Enrichment Methodologies
When a synthetic route yields a mixture of diastereomers, effective separation and enrichment techniques are necessary to isolate the desired isomer. The different physical properties of diastereomers, such as polarity, solubility, and crystal lattice energy, form the basis for their separation.
Commonly employed methods for separating diastereomers of substituted dioxanes and related heterocyclic compounds include:
Column Chromatography: This is a widely used technique that separates compounds based on their differential adsorption to a stationary phase. For instance, diastereomers of functionalized 1,4-dioxanes have been successfully separated using column chromatography. acs.org Similarly, isomers of complex carbene precursors with a BIAN backbone have been separated using this method. jku.at
Crystallization: Fractional crystallization is a powerful method for separating diastereomers, particularly when they have significantly different solubilities in a given solvent system. This technique can often provide highly pure crystalline material of a single diastereomer. The convenient separation of diastereomers through crystallization, avoiding laborious column chromatography, has been reported for certain complex molecules. jku.at
High-Performance Liquid Chromatography (HPLC): For challenging separations where boiling points and solubilities are similar, preparative HPLC is a highly effective tool. This method has been used to separate the diastereomers of pyrethroid esters containing a chlorophenyl group. google.com
| Method | Principle | Applicability Example | Reference |
| Column Chromatography | Differential adsorption on a solid support (e.g., silica (B1680970) gel) | Separation of functionalized 1,4-dioxane diastereomers. | acs.orgjku.at |
| Crystallization | Difference in solubility and crystal packing | Convenient separation of isomers, avoiding chromatography. | jku.at |
| HPLC | High-resolution separation based on differential partitioning between mobile and stationary phases | Preparative separation of (+)-trans-Z-3-(2-Chloro-2-(4-chlorophenyl)-vinyl)-cyclopropane-carboxylic acid esters. | google.com |
Derivatization of this compound
Once synthesized, this compound can serve as a scaffold for further chemical modification. Derivatization can occur either on the dioxane ring itself or on the peripheral chlorophenyl substituents.
Functionalization of the Dioxane Ring System
The 1,4-dioxane ring is generally stable, but it can undergo specific chemical transformations. The presence of ether linkages offers pathways for ring-opening reactions under certain conditions.
Ring-Opening Reactions: The C-O bonds of the dioxane ring can be cleaved by nucleophiles. An iodine-initiated nucleophilic ring-opening of 1,4-dioxane with thiols has been developed to construct 1,2-disulfide substituted ethanes. researchgate.net Similar strategies using strong nucleophiles or Lewis acids could potentially open the this compound ring regioselectively, yielding functionalized diol derivatives. nih.gov
C-H Functionalization: Direct functionalization of the C-H bonds on the dioxane ring is a modern and efficient strategy. For example, visible-light-promoted N-H functionalization of O-substituted hydroxamic acids has been achieved using 1,4-dioxane as the solvent, where an N-H insertion of a carbene species into the dioxane C-H bond can occur. nih.gov Such methods could potentially be adapted to introduce new functional groups at the C5 and C6 positions of the this compound ring.
Transformations on the Chlorophenyl Substituents
The two 4-chlorophenyl groups offer robust sites for a variety of chemical transformations, primarily involving the chlorine atom. The chlorine atom can act as a leaving group in nucleophilic substitution or as a handle for metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): While aryl chlorides are typically less reactive than aryl fluorides in SNAr, this reaction can proceed with strong nucleophiles, especially if the aromatic ring is activated by electron-withdrawing groups. masterorganicchemistry.com In the case of this compound, forcing conditions (high temperature, strong base) might be required to substitute the chlorine with nucleophiles like alkoxides, amines, or thiolates.
Transition-Metal-Catalyzed Cross-Coupling: This is a more versatile and widely used approach for modifying aryl chlorides. The chlorine atom serves as an excellent handle for various coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
| Reaction Type | Reagent/Catalyst | Potential Product |
| Suzuki Coupling | Arylboronic acid / Pd catalyst | Introduction of a new aryl or vinyl group. mdpi.com |
| Buchwald-Hartwig Amination | Amine / Pd catalyst | Formation of a C-N bond, yielding an aniline (B41778) derivative. |
| Sonogashira Coupling | Terminal alkyne / Pd & Cu catalysts | Formation of a C-C triple bond, yielding a substituted alkyne. |
| Heck Coupling | Alkene / Pd catalyst | Formation of a new C-C double bond. |
| Cyanation | Cyanide source (e.g., Zn(CN)₂) / Pd catalyst | Introduction of a nitrile group. |
These transformations enable the synthesis of a diverse library of derivatives from the parent this compound scaffold, allowing for the fine-tuning of its chemical and physical properties.
Stereochemical and Conformational Analysis of 2,3 Bis 4 Chlorophenyl 1,4 Dioxane
Ring Conformations of 1,4-Dioxanes (Chair, Twist-Boat)
Like cyclohexane, the 1,4-dioxane (B91453) ring is not planar and adopts several conformations to relieve ring strain. The two principal conformations are the chair and the twist-boat. acs.orgacs.org
The chair conformation is the most stable form, representing the ground state of the molecule. acs.org In this arrangement, the atoms are positioned to minimize both angular and torsional strain. Computational studies have consistently identified the chair form as the lowest in energy. acs.org
The twist-boat conformation is a higher-energy, flexible form. It is more energetic than the chair due to greater torsional strain and unfavorable non-bonded interactions. While present in equilibrium, its population is generally very low at room temperature. acs.org The energy difference between the chair and twist-boat conformations in the parent 1,4-dioxane molecule is significant, dictating a strong preference for the chair form.
The interconversion between these forms proceeds through higher-energy transition states, such as the half-chair , which connects the chair and twist-boat conformations. acs.org
| Conformation | Relative Energy (kcal/mol) | Status |
|---|---|---|
| Chair | 0.0 | Global Minimum |
| Twist-Boat | ~4.8 - 5.8 | Local Minimum |
| Half-Chair | ~9.7 - 10.7 | Transition State |
This interactive table summarizes the relative energies of 1,4-dioxane conformations based on computational studies. acs.org
Conformational Preferences of 2,3-Diaryl Substituents
The introduction of two 4-chlorophenyl groups at the C2 and C3 positions creates cis and trans diastereomers, each with distinct conformational possibilities. The orientation of these bulky aryl groups is governed by a balance of competing steric and electronic effects.
For the trans-isomer of 2,3-Bis(4-chlorophenyl)-1,4-dioxane, the substituents are necessarily locked in a chair conformation where one group is axial and the other is equatorial (ae/ea).
For the cis-isomer, the dioxane ring can, in principle, exist in two distinct chair conformations that are in equilibrium: one with both 4-chlorophenyl groups in equatorial positions (diequatorial) and one with both groups in axial positions (diaxial).
While conventional steric arguments suggest that large substituents should overwhelmingly prefer the less crowded equatorial positions, studies on related substituted dioxanes have revealed a surprising preference for axial orientations of aromatic groups. acs.orgnih.gov X-ray crystal structures of 2,3-disubstituted 1,4-dioxanes have shown that an aromatic substituent can preferentially occupy an axial position to allow a smaller, more flexible group to be equatorial. acs.orgnih.gov Furthermore, crystal structures of other six-membered heterocycles with multiple chlorophenyl substituents have also shown a preference for diaxial arrangements. nih.gov This suggests that for cis-2,3-Bis(4-chlorophenyl)-1,4-dioxane, the diaxial conformer is likely a significant, and potentially predominant, contributor to the conformational equilibrium.
The conformational preference in 2,3-diaryl-1,4-dioxanes is a result of the balance between destabilizing steric interactions and potentially stabilizing electronic effects.
Steric Effects : The primary steric factor is the 1,3-diaxial interaction. In a diaxial conformation, the aryl groups experience steric hindrance from each other and from the syn-axial protons or lone pairs on the ring. This effect generally destabilizes the diaxial form relative to the diequatorial form.
Electronic Effects : The preference for an axial orientation in some aryl-substituted dioxanes points to the presence of stabilizing electronic interactions that can overcome steric repulsion. The electron-withdrawing nature of the chlorine atom on the phenyl ring plays a crucial role. Studies on 2,2-diaryl-1,3-dioxanes have demonstrated that remote electron-withdrawing substituents on the phenyl rings stabilize conformers where that ring is axial. acs.org This stabilization is attributed to favorable electrostatic interactions, potentially including nonclassical C-H···O hydrogen bonds between the ortho-hydrogens of the axial phenyl ring and the oxygen atoms of the dioxane ring. The electron-withdrawing chlorine atom increases the acidity of the aromatic C-H protons, strengthening this interaction. The conformational energy differences in such systems have been shown to correlate linearly with Hammett σ values, providing quantitative evidence for the influence of these electronic effects. acs.org
Interconversion Pathways and Energy Barriers
The 1,4-dioxane ring is a dynamic system that undergoes conformational changes, including ring inversion and rotation of its substituents. These processes have associated energy barriers that can be determined experimentally, often by dynamic NMR spectroscopy, or through computational methods.
| Compound | Ring Inversion Barrier (ΔG‡, kcal/mol) | Method |
|---|---|---|
| 1,4-Dioxane-d8 | 9.7 | 13C NMR |
| cis-2,3-Dimethyl-1,4-dioxane | 9.2 | 13C NMR |
This interactive table presents experimentally determined energy barriers for ring inversion in 1,4-dioxane and a substituted derivative. acs.org
In addition to ring inversion, the 4-chlorophenyl groups can rotate about the C-C single bond connecting them to the dioxane ring. This rotation is not free and is subject to a rotational energy barrier. The barrier arises from the steric hindrance between the ortho-protons of the phenyl ring and the adjacent substituent or the dioxane ring itself.
While specific experimental data for the rotational barriers in this compound are not available, studies on other molecules containing rotating aryl groups provide insight into the expected magnitude of these barriers. For instance, in a series of N-benzhydrylformamides, the calculated energy barriers for the rotation of ortho-substituted aryl fragments ranged from 2.5 to 9.8 kcal/mol. nih.gov The height of the barrier is dependent on the steric bulk of the ortho-substituents and the groups on the adjacent atom. Dynamic NMR spectroscopy is the primary experimental technique used to measure such rotational barriers, by observing the temperature at which the signals for the chemically non-equivalent ortho- and meta-protons coalesce due to rapid rotation. nih.gov
Chirality and Stereoisomerism in 2,3-Disubstituted 1,4-Dioxanes
The substitution pattern at the C-2 and C-3 positions of the 1,4-dioxane ring introduces the possibility of stereoisomerism. The presence of two stereogenic centers at these positions means that the molecule can exist as different stereoisomers. Specifically, for a 2,3-disubstituted 1,4-dioxane where the substituents are identical, such as in this compound, two diastereomers are possible: a cis isomer and a trans isomer.
The cis isomer has both 4-chlorophenyl groups on the same side of the 1,4-dioxane ring, while the trans isomer has them on opposite sides. The trans isomer is chiral and can exist as a pair of enantiomers, (2R,3R) and (2S,3S). The cis isomer, depending on its conformational flexibility, may be a meso compound (achiral) if it can adopt a conformation with a plane of symmetry.
| Stereoisomer | Relationship | Chirality |
| cis-2,3-Bis(4-chlorophenyl)-1,4-dioxane | Diastereomer of the trans isomer | Potentially meso (achiral) |
| (trans)-2,3-Bis(4-chlorophenyl)-1,4-dioxane | Diastereomers of the cis isomer | Chiral (exists as a pair of enantiomers) |
The 1,4-dioxane ring, similar to cyclohexane, typically adopts a chair conformation to minimize torsional strain. In this chair conformation, the substituents at the C-2 and C-3 positions can occupy either axial or equatorial positions.
For the trans-isomer, one substituent will be in an axial position and the other in an equatorial position (trans-diaxial or trans-diequatorial in a boat conformation, though the chair is generally more stable). The two enantiomeric forms of the trans isomer would be non-superimposable mirror images of each other.
For the cis-isomer, the substituents can be either both axial (cis-diaxial) or both equatorial (cis-diequatorial). Generally, there is a strong preference for bulky substituents to occupy the equatorial position to minimize steric hindrance. Therefore, the cis-diequatorial conformation is expected to be significantly more stable than the cis-diaxial conformation.
The conformational equilibrium of the 1,4-dioxane ring is a dynamic process. The ring can undergo a "ring flip" or "ring inversion," which interconverts the two chair conformations. In this process, axial substituents become equatorial, and equatorial substituents become axial. The energy barrier for this inversion in unsubstituted 1,4-dioxane is similar to that of cyclohexane.
The relative stability of the cis and trans isomers in 2,3-disubstituted 1,4-dioxanes is influenced by the nature of the substituents. For bulky substituents like the 4-chlorophenyl group, the trans isomer, which can potentially adopt a conformation with both groups in pseudo-equatorial positions in a twist-boat conformation or a chair conformation with one axial and one equatorial substituent, is often more stable than the cis isomer where steric repulsion in the diequatorial arrangement can be significant. However, the exact energy differences would require specific experimental or computational data.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Vibrational Spectroscopy
Raman Spectroscopy Applications:There is no available literature on the Raman spectroscopic analysis of this compound.
Without access to primary research data detailing the synthesis and characterization of 2,3-Bis(4-chlorophenyl)-1,4-dioxane, the generation of the requested in-depth scientific article is not feasible.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of this compound, as well as for deducing its structural features through fragmentation analysis.
High-resolution mass spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental formula. For related compounds, such as 2-(4-chlorophenyl)-3,3-diphenylacrylonitrile, HR-MS has been successfully used to confirm the calculated molecular formula. rsc.org In the case of this compound, the precise mass measurement would distinguish its chemical formula from other potential compounds with the same nominal mass.
Specialized techniques like heated purge-and-trap preconcentration coupled with gas chromatography-mass spectrometry have been developed for the sensitive detection of related dioxane compounds in environmental samples, demonstrating the versatility of mass spectrometry in analyzing these types of molecules. acs.org
The fragmentation pattern in a mass spectrum offers a roadmap to the molecule's structure. While a specific fragmentation pattern for this compound is not detailed in the provided results, the fragmentation of the parent 1,4-dioxane (B91453) molecule provides a foundational understanding. The molecular ion peak ([M]•+) for 1,4-dioxane appears at an m/z of 88. docbrown.inforesearchgate.net Common fragmentation pathways include the loss of a hydrogen atom to form the [M-1]+ ion at m/z 87, and various C-O and C-C bond cleavages that result in smaller fragment ions. docbrown.info For substituted dioxanes like the title compound, fragmentation would likely involve cleavage of the dioxane ring and characteristic losses related to the chlorophenyl substituents. For instance, in the GC-MS of 2-(4-chlorophenyl)-1,3-dioxolane, a related compound, prominent peaks are observed at m/z 183 and 139, indicating specific fragmentation pathways. nih.gov
X-ray Crystallography for Absolute and Relative Stereochemistry
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and stereochemistry. For several substituted 1,4-dioxane and 1,3-dioxane (B1201747) derivatives, single-crystal X-ray analysis has been instrumental in elucidating their molecular structures. asianpubs.orgacs.orgresearchgate.netiucr.org
In a study of 2-(4-chlorophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid, X-ray diffraction revealed that the 1,3-dioxane ring adopts a chair conformation with the 4-chlorophenyl substituent in an equatorial position. asianpubs.org Similarly, for other 1,4-dioxanes, X-ray crystallography has confirmed the relative stereochemistry, showing for instance, a preference for a CH2OH group to be in an equatorial position while an aromatic substituent is axial. acs.org These studies underscore the power of X-ray crystallography to provide unambiguous stereochemical assignments for complex dioxane systems.
Table 1: Crystallographic Data for a Related Dioxane Compound
| Parameter | Value |
| Compound | 2-(4-Chlorophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid asianpubs.org |
| Crystal System | Monoclinic asianpubs.org |
| Space Group | P2(1)/n asianpubs.org |
| a (Å) | 12.655(3) asianpubs.org |
| b (Å) | 8.260(2) asianpubs.org |
| c (Å) | 24.380(6) asianpubs.org |
| β (°) | 92.533(2) asianpubs.org |
| V (ų) | 2545.89(11) asianpubs.org |
| Z | 8 asianpubs.org |
Electronic Absorption Spectroscopy (UV-Vis) and Photophysical Studies
Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum.
For the parent 1,4-dioxane molecule, the absorption spectrum is relatively simple. nist.govnih.gov However, the introduction of chromophoric groups like the 4-chlorophenyl substituents in this compound would be expected to give rise to more complex spectra with absorptions at longer wavelengths. Studies on related compounds, such as N,N′-bis(2-(arylazo)-2-(aroyl)vinyl)ethane-1,2-diamines, have shown maximum absorption bands in the range of 348–383 nm, which are attributed to n → π* and/or π → π* electronic transitions. acs.org The photophysical properties of such molecules, including their fluorescence, can be influenced by the solvent environment, indicating potential intramolecular charge transfer (ICT) character in the excited state. researchgate.netresearchgate.net
The photophysical behavior of quinoline (B57606) derivatives, which also contain aromatic ring systems, has been studied, revealing that the molecular framework can act as a donor-π-acceptor system, influencing the electronic and emission properties. mdpi.com This suggests that this compound may also exhibit interesting photophysical properties worthy of investigation.
Chemical Reactivity and Mechanistic Investigations of 2,3 Bis 4 Chlorophenyl 1,4 Dioxane
Oxidative Transformations
The oxidation of the 1,4-dioxane (B91453) ring can proceed through various mechanisms, often involving radical intermediates. The presence of the two 4-chlorophenyl substituents on the dioxane ring introduces additional complexities to its oxidative chemistry, influencing both the reaction pathways and the stability of the resulting products.
Mechanisms of Dioxane Ring Oxidation
The oxidation of the 1,4-dioxane ring is a process that has been studied in various contexts, including atmospheric chemistry and industrial applications. While specific studies on 2,3-Bis(4-chlorophenyl)-1,4-dioxane are limited, the general mechanisms of 1,4-dioxane oxidation provide a foundational understanding.
The oxidation of 1,4-dioxane often proceeds via a free-radical chain mechanism. researchgate.net This process is typically initiated by the abstraction of a hydrogen atom from one of the carbon atoms of the dioxane ring, leading to the formation of a 1,4-dioxanyl radical. This radical can then react with molecular oxygen to form a peroxyl radical. deswater.com The subsequent reactions of this peroxyl radical are complex and can lead to a variety of oxidation products, including ring-opening products. researchgate.netdeswater.com
The presence of substituents on the dioxane ring can influence the site of initial hydrogen abstraction and the stability of the resulting radical intermediates. In the case of this compound, the phenyl groups could potentially influence the electron density of the adjacent C-H bonds, although steric hindrance might also play a role in directing the attack of oxidizing agents.
Studies on the oxidation of 1,4-dioxane have shown that intermediate products such as 2-hydroxy-1,4-dioxane can be formed. researchgate.net This intermediate can undergo further oxidation, leading to the formation of hydroxyperoxyl radicals which can participate in chain termination steps. researchgate.net The degradation of 1,4-dioxane can also lead to ring-opening and the formation of by-products like ethylene (B1197577) glycol, glycolic acid, and formic acid. deswater.com
The table below summarizes some of the key intermediates and products in the general oxidation of the 1,4-dioxane ring.
| Intermediate/Product | Role in Oxidation Pathway |
| 1,4-Dioxanyl radical | Initial radical formed by H-abstraction |
| Peroxyl radical | Formed from the reaction of the dioxanyl radical with O2 |
| 2-Hydroxy-1,4-dioxane | An intermediate product of oxidation |
| Ethylene glycol | A ring-opening product |
| Glycolic acid | A further oxidation product |
| Formic acid | A final degradation product |
Reactivity at the Chlorophenyl Moieties
The chlorophenyl groups of this compound are also susceptible to oxidative reactions, although typically under different conditions than the dioxane ring oxidation. The chlorine atom is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack but directs incoming electrophiles to the ortho and para positions. However, under oxidative conditions, other reactions can occur.
For instance, the aromatic rings can undergo hydroxylation, although this is generally a difficult process. More commonly, under strong oxidative conditions, degradation of the aromatic ring can occur.
In the context of palladium-catalyzed reactions, the aryl chloride bond can be activated. While not a direct oxidation of the chlorophenyl group itself, it represents a key reactivity. For example, Suzuki cross-coupling reactions can be used to replace the chlorine atom with other functional groups, demonstrating the reactivity of the C-Cl bond under specific catalytic conditions. mdpi.com
Reductive Processes
The reduction of this compound can target either the dioxane ring or the chlorophenyl substituents. The specific outcome of a reduction reaction will depend on the reducing agent used and the reaction conditions.
Reductive cleavage of the C-O bonds in the dioxane ring can occur, leading to ring opening. This process is often facilitated by strong reducing agents like lithium aluminum hydride, potentially in the presence of a Lewis acid. researchgate.net The regioselectivity of such ring-opening reactions in substituted dioxanes can be influenced by the nature and position of the substituents. researchgate.net
The chlorophenyl groups can also undergo reduction. The carbon-chlorine bond can be cleaved through a process known as hydrodehalogenation. This can be achieved using various metal-mediated systems, such as catalytic hydrogenation with a palladium catalyst or using dissolving metal reductions. acs.org For example, the reduction of aryl chlorides can be achieved using lithium in liquid ammonia. acs.org
Enzymatic reductions have also been explored for related structures. For instance, alcohol dehydrogenases have been used for the stereoselective reduction of 1,4-diaryl-1,4-diones, which are structurally related to the oxidized form of this compound. mdpi.com This suggests that biocatalytic methods could potentially be applied to the stereoselective reduction of this compound or its derivatives.
Ring-Opening Reactions and Rearrangements
The 1,4-dioxane ring is generally stable but can undergo ring-opening reactions under specific conditions, particularly in the presence of strong acids or bases, or upon reduction. researchgate.net Lewis acids can coordinate to the oxygen atoms of the dioxane ring, facilitating nucleophilic attack and subsequent ring cleavage. researchgate.net
For substituted dioxanes, the regioselectivity of the ring-opening is a key consideration. The electronic and steric effects of the substituents play a crucial role in determining which C-O bond is cleaved. In the case of this compound, the presence of the bulky chlorophenyl groups would likely influence the approach of a nucleophile or the stability of any charged intermediates formed during the ring-opening process.
Rearrangements of the dioxane ring are less common but can occur under certain conditions, potentially involving carbocationic intermediates. The stability of such intermediates would be influenced by the attached chlorophenyl groups.
Reaction with Electrophiles and Nucleophiles
The reactivity of this compound with electrophiles and nucleophiles is dictated by the different reactive sites within the molecule.
The oxygen atoms of the dioxane ring possess lone pairs of electrons, making them nucleophilic. They can react with strong electrophiles, such as strong acids, leading to protonation and potentially initiating ring-opening reactions. pearson.com
The aromatic chlorophenyl rings are the primary sites for electrophilic attack. The chlorine atom is a deactivating, ortho-, para-directing group for electrophilic aromatic substitution. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur at the positions ortho to the chlorine atom, albeit at a slower rate than for an unsubstituted benzene (B151609) ring.
Nucleophilic attack can occur at the carbon atoms of the dioxane ring, particularly if the ring is activated by a Lewis acid. More significantly, nucleophilic aromatic substitution of the chlorine atoms on the phenyl rings can occur, especially if the ring is further activated by other electron-withdrawing groups or under forcing conditions. Reactions with strong nucleophiles like amines or alkoxides can lead to the displacement of the chloride. conicet.gov.ar For example, the reaction of aryl chlorides with amines can be catalyzed by palladium complexes. conicet.gov.ar
Catalytic Roles and Mediated Reactions of Dioxane Derivatives
While this compound itself is not typically used as a catalyst, dioxane derivatives and the 1,4-dioxane solvent can play significant roles in catalytic processes.
1,4-Dioxane is a common solvent in many chemical reactions due to its ability to dissolve a wide range of compounds and its relatively inert nature. However, it is not always just a passive solvent. In some palladium-catalyzed reactions, 1,4-dioxane can act as a ligand or even participate in the reaction mechanism. For instance, in certain aerobic oxidation reactions, 1,4-dioxane can be oxidized in situ to generate peroxide species that act as the actual oxidant in the catalytic cycle. nih.govrsc.org
Furthermore, dioxane derivatives can be designed to act as chiral ligands in asymmetric catalysis. The rigid backbone of the dioxane ring can provide a well-defined stereochemical environment for a metal center, enabling enantioselective transformations. The synthesis of chiral 1,4-dioxanes can be achieved through various methods, including the Prins reaction. acs.org
C-H Activation and Cross-Dehydrogenative Coupling
Cross-dehydrogenative coupling (CDC) has emerged as a highly efficient strategy in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds directly from two C-H bonds. pitt.edusemanticscholar.org This approach is valued for its atom economy as it avoids the need for pre-functionalized starting materials. semanticscholar.org The functionalization of C-H bonds, particularly those adjacent to π systems, presents a significant opportunity for diversifying molecular structures. pitt.edu
While specific studies detailing the C-H activation of this compound are not prevalent, the general principles of CDC reactions are applicable. These transformations often employ transition-metal catalysts, such as palladium, copper, iron, and gold, to activate otherwise unreactive C-H bonds. semanticscholar.org For instance, palladium-catalyzed C-H activation of indole-carboxylic acids has been demonstrated in water, showcasing the potential for such reactions in aqueous media. mdpi.com In a hypothetical scenario, a palladium catalyst could activate a C-H bond on the dioxane ring of this compound, which could then couple with another C-H bond from a suitable partner molecule.
Role as a Solvent or Reaction Medium in Organic Transformations
The choice of solvent is critical in organic synthesis, as it can significantly influence reaction rates and selectivity. researchgate.net 1,4-Dioxane is a widely used solvent in a variety of organic transformations, including palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings. mdpi.comacs.org It is a colorless liquid with a faint ethereal odor that is soluble in water. nih.gov Its ability to dissolve a range of materials and its role as a medium for reactions have made it a staple in many synthetic procedures. acs.org For example, 1,4-dioxane has been employed as a solvent in the synthesis of 2-aryl-4-chlorophenyl-2-bromobutyrates via Suzuki cross-coupling and in the copper-mediated thiolation of carbazoles. mdpi.comrsc.org
Given the structural similarity, this compound could potentially serve as a solvent in specific applications. Its physical properties, such as boiling point and polarity, would differ from unsubstituted 1,4-dioxane due to the presence of the two bulky chlorophenyl groups. These substituents would likely increase the boiling point and decrease the polarity, making it a candidate for high-temperature reactions involving non-polar substrates. The ether oxygens in the dioxane ring can coordinate with metal catalysts, similar to how 1,4-dioxane interacts with Grignard reagents, potentially modulating the catalyst's reactivity. acs.org
The following table provides examples of reactions where the parent compound, 1,4-dioxane, has been used as a solvent, illustrating the types of transformations where a substituted analog like this compound might find utility.
| Reaction Name | Catalyst | Reactants | Temperature (°C) | Reference |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 2-bromo-4-chlorophenyl-2-bromobutyrate, Phenyl boronic acids | 90 | mdpi.com |
| Copper-Mediated Thiolation | Cu(OAc)₂ | Carbazole, Diphenyl disulfide | 140 | rsc.org |
| Gold-Catalyzed C-H Functionalization | [(Ph₃P)Au][Cl] | Aryl Germanes, Arenes | 70 | acs.org |
| Synthesis of 2,3-diaryl-1,3-thiazolidine-4-ones | Anhydrous zinc chloride | Aromatic amines, Aldehydes, Thioglycolic acid | Microwave | jocpr.com |
Influence on Reaction Pathways and Selectivity
The structural characteristics of this compound, including its stereochemistry and the electronic nature of its substituents, can exert a significant influence on reaction pathways and selectivity. The presence of two stereocenters at the 2- and 3-positions means the compound can exist as cis and trans isomers. The spatial arrangement of the bulky 4-chlorophenyl groups can create specific steric environments, directing incoming reagents to approach from a less hindered trajectory, thereby controlling the regioselectivity and stereoselectivity of a reaction.
In the context of catalysis, if this compound were to act as a chiral ligand for a metal center, it could induce asymmetry in the product. The electronic-withdrawing nature of the chlorine atoms on the phenyl rings would also impact the electronic properties of the dioxane oxygens. This, in turn, can affect its coordinating ability as a solvent or ligand, influencing the stability and reactivity of catalytic intermediates.
The synthesis of various 1,4-dioxane derivatives has been explored, highlighting the importance of this heterocyclic motif in bioactive compounds. acs.org For example, the synthesis of functionalized 2,3-disubstituted 1,4-dioxanes has been achieved from α,β-unsaturated ketones. rsc.org The stereochemistry of substituents on the dioxane ring has been shown to be critical for biological activity in certain contexts. researchgate.net In one study, the cis configuration of substituents on a 1,4-dioxane analog was found to be important for its affinity to muscarinic acetylcholine (B1216132) receptors. researchgate.net This underscores how the defined three-dimensional structure of substituted dioxanes can lead to highly selective molecular interactions.
Computational and Theoretical Studies on 2,3 Bis 4 Chlorophenyl 1,4 Dioxane
Quantum Chemical Calculations (DFT, HF, MP2)
Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of molecules at the atomic level. For a molecule like 2,3-Bis(4-chlorophenyl)-1,4-dioxane, methods such as Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset perturbation theory (MP2) are employed to predict its structure, stability, and spectroscopic characteristics. nih.govijcce.ac.ir
Geometry Optimization and Equilibrium Structures
The first step in the computational analysis of a molecule is the optimization of its geometry to find the minimum energy structure. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable arrangement of its atoms. These calculations are typically performed using DFT methods, such as B3LYP, often with a basis set like 6-31G* or higher, which provides a good balance between accuracy and computational cost. nih.govekb.eg
Table 1: Representative Optimized Geometrical Parameters for a Substituted 1,4-Dioxane (B91453) Chair Conformation (Calculated at the B3LYP/6-31G level)* Note: This table presents typical values for a substituted 1,4-dioxane ring and is intended to be illustrative for this compound.
| Parameter | Bond/Angle | Value |
| Bond Length (Å) | C-C (ring) | 1.53 |
| C-O (ring) | 1.43 | |
| C-Cl | 1.78 | |
| Bond Angle (°) | ∠O-C-C | 109.5 |
| ∠C-O-C | 111.0 | |
| Dihedral Angle (°) | C-O-C-C | -60.0 |
| O-C-C-O | 55.0 |
Electronic Structure Analysis (e.g., NBO, MEP, Fukui Functions)
Understanding the electronic structure of this compound is crucial for predicting its reactivity and intermolecular interactions.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the delocalization of electron density and the nature of bonding within the molecule. For substituted dioxanes, NBO analysis is particularly useful for quantifying stereoelectronic effects, such as the anomeric effect, which involves the interaction between lone pairs of the oxygen atoms and the antibonding orbitals of adjacent bonds. ijcce.ac.irchemmethod.com In this compound, the interactions between the oxygen lone pairs and the σ* orbitals of the C-C and C-H bonds of the ring, as well as the phenyl substituents, would be of key interest.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of the molecule. It helps in identifying the regions that are electron-rich (negative potential) and electron-poor (positive potential), which are indicative of the sites for electrophilic and nucleophilic attack, respectively. ijcce.ac.irekb.eg For this compound, the MEP would likely show negative potential around the oxygen and chlorine atoms, while the hydrogen atoms would exhibit positive potential.
Fukui Functions: Fukui functions are used to describe the reactivity of different sites in a molecule towards an electrophilic, nucleophilic, or radical attack. By analyzing the changes in electron density upon the addition or removal of an electron, one can predict the most reactive sites.
Vibrational Frequency Calculations and Spectroscopic Correlations
Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. acs.org The calculated vibrational modes can be correlated with experimental spectroscopic data to aid in the structural characterization of the compound.
Table 2: Representative Calculated Vibrational Frequencies for a Substituted 1,4-Dioxane (B3LYP/6-31G)* Note: This table is illustrative and shows typical ranges for key vibrational modes.
| Vibrational Mode | Frequency Range (cm⁻¹) | Description |
| C-H stretch (aromatic) | 3100-3000 | Stretching of C-H bonds in the phenyl rings |
| C-H stretch (aliphatic) | 3000-2850 | Stretching of C-H bonds in the dioxane ring |
| C=C stretch (aromatic) | 1600-1450 | Stretching of C=C bonds in the phenyl rings |
| C-O-C stretch | 1150-1050 | Asymmetric and symmetric stretching of the ether linkages |
| C-Cl stretch | 800-600 | Stretching of the carbon-chlorine bond |
Conformational Energy Landscapes and Potential Energy Surfaces
The flexibility of the 1,4-dioxane ring allows for the existence of multiple conformations, and the study of their relative energies and the barriers to their interconversion is a key aspect of the computational analysis of this compound.
Calculation of Conformational Isomer Energies (Chair, Twist)
The two most stable conformations of the 1,4-dioxane ring are the chair and the twist-boat (or simply twist) forms. acs.org For this compound, the relative energies of the chair and twist conformers, as well as the different possible arrangements of the substituents (e.g., diaxial, diequatorial, axial-equatorial for the trans isomer), need to be calculated. These calculations, typically performed at a high level of theory (e.g., MP2 or DFT with a large basis set), reveal the most stable isomer and the energy differences between the various conformers. nih.gov It is generally observed that the chair conformation is lower in energy than the twist-boat conformation. acs.org
Table 3: Illustrative Relative Energies of Conformational Isomers (kcal/mol) Note: These are hypothetical values for this compound to illustrate the expected trends.
| Conformer | Relative Energy (kcal/mol) |
| trans-diequatorial Chair | 0.00 |
| trans-diaxial Chair | 2.5 |
| cis-axial,equatorial Chair | 1.8 |
| Twist-Boat | 5.0 |
Transition State Analysis for Ring Inversion and Internal Rotation
The interconversion between different conformers, such as the chair-to-chair ring inversion, proceeds through higher-energy transition states. Identifying the structure and energy of these transition states is crucial for understanding the dynamics of the molecule. For the 1,4-dioxane ring, the ring inversion is believed to occur via a half-chair transition state leading to a twist-boat intermediate. acs.org
Computational methods can be used to locate the transition state structures on the potential energy surface and calculate the activation energy (energy barrier) for the conformational change. researchgate.net This information provides insight into the flexibility of the ring and the rate at which these conformational changes occur at a given temperature. Additionally, the rotation of the 4-chlorophenyl groups around the C-C bond connecting them to the dioxane ring also has an associated energy barrier that can be calculated.
Intermolecular Interactions and Crystal Packing Motifs
The primary intermolecular interactions governing the crystal packing are anticipated to be a combination of weak hydrogen bonds and other non-covalent forces. Specifically, C—H⋯O and C—H⋯Cl hydrogen bonds are expected to be significant, where hydrogen atoms on the phenyl rings and the dioxane ring interact with the oxygen atoms of the dioxane and the chlorine atoms of neighboring molecules. nih.goviucr.org Furthermore, π–π stacking interactions between the aromatic rings of adjacent molecules are also likely to play a crucial role in stabilizing the crystal structure. nih.goviucr.org The chlorine substituents introduce the possibility of C—Cl⋯π interactions, further directing the molecular assembly. nih.gov
Hirshfeld surface analysis of analogous compounds reveals the quantitative contributions of different intermolecular contacts. For instance, in 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, H⋯H, Cl⋯H/H⋯Cl, H⋯C/C⋯H, H⋯O/O⋯H, and C⋯Cl/Cl⋯C interactions are the most significant contributors to the crystal packing. nih.gov A similar distribution of interactions is expected for this compound.
| Interaction Type | Description | Anticipated Significance in Crystal Packing |
|---|---|---|
| C—H⋯O | Hydrogen bond between a carbon-bound hydrogen and a dioxane oxygen atom. | High |
| C—H⋯Cl | Hydrogen bond between a carbon-bound hydrogen and a chlorine atom. | High |
| π–π Stacking | Attractive, noncovalent interaction between aromatic rings. | Moderate to High |
| C—Cl⋯π | Interaction between a chlorine atom and the π-system of an aromatic ring. | Moderate |
| H⋯H | Van der Waals interactions between hydrogen atoms. | High (due to abundance) |
Reaction Mechanism Elucidation through Computational Modeling
The elucidation of reaction mechanisms through computational modeling, particularly using Density Functional Theory (DFT), has become a standard practice in organic chemistry. While a specific computational study on the formation of this compound was not found, the methodologies employed in similar systems provide a clear blueprint for how such an investigation would be conducted. For example, the reaction mechanism for the formation of 2,3-bis(4-chlorophenyl)benzofuran has been studied computationally, offering a relevant case study. researchgate.net
A computational study on the synthesis of this compound would likely begin with the identification of plausible reaction pathways. The energies of reactants, intermediates, transition states, and products would be calculated to map out the potential energy surface of the reaction. The transition states would be located and their structures optimized, followed by frequency calculations to confirm that they represent true saddle points on the potential energy surface. Intrinsic Reaction Coordinate (IRC) calculations would then be performed to verify that the identified transition states connect the correct reactants and products. researchgate.net
The choice of computational method is critical for obtaining accurate results. A common approach involves using a hybrid DFT functional, such as B3LYP or M06-2X, in conjunction with a suitable basis set, for example, of the Pople or Ahlrichs type (e.g., 6-311+G(d,p) or def2-TZVP). researchgate.netbohrium.com To account for the influence of the solvent, which is often 1,4-dioxane itself in related syntheses, a polarizable continuum model (PCM) like the Integral Equation Formalism PCM (IEF-PCM) or the Solvation Model based on Density (SMD) would be employed. researchgate.netnih.gov
| Computational Task | Methodology | Purpose |
|---|---|---|
| Geometry Optimization | DFT (e.g., B3LYP/6-31G(d)) | To find the lowest energy structures of reactants, intermediates, and products. |
| Transition State Search | Synchronous Transit-Guided Quasi-Newton (STQN) or similar | To locate the highest energy point along the reaction coordinate. |
| Frequency Calculation | DFT (same level as optimization) | To characterize stationary points as minima or transition states and to calculate zero-point vibrational energies. |
| IRC Calculation | Intrinsic Reaction Coordinate | To confirm the connection between a transition state and its corresponding reactant and product. |
| Solvent Effects | PCM (e.g., IEF-PCM, SMD) | To model the influence of the solvent on the reaction energetics. |
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption)
Computational chemistry provides powerful tools for the prediction of spectroscopic properties, which can be invaluable for structure verification and the interpretation of experimental data. The NMR chemical shifts and UV-Vis absorption spectrum of this compound can be predicted with a reasonable degree of accuracy using established quantum chemical methods. nih.govresearchgate.netnih.govresearchgate.net
The prediction of NMR chemical shifts is typically carried out using the Gauge-Independent Atomic Orbital (GIAO) method, which is implemented in many quantum chemistry software packages. researchgate.net The calculations are usually performed at the DFT level of theory, with the choice of functional and basis set influencing the accuracy of the results. For ¹H and ¹³C NMR chemical shifts, functionals like B3LYP and PBE0, combined with a basis set such as 6-311+G(2d,p), have been shown to provide good agreement with experimental values, often with root-mean-square errors of 0.2-0.4 ppm for ¹H shifts. nih.govresearchgate.net The inclusion of a solvent model is also important for accurate predictions.
The UV-Vis absorption spectrum can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima and intensities in the experimental spectrum. The choice of functional and basis set is again crucial, and functionals like CAM-B3LYP are often used for this purpose as they can better describe charge-transfer excitations. The calculations would reveal the key electronic transitions, such as π → π* transitions within the chlorophenyl rings, and their corresponding absorption wavelengths.
| Proton | Anticipated Chemical Shift Range (ppm) | Key Influencing Factors |
|---|---|---|
| Dioxane Ring Protons (H2, H3) | 4.0 - 5.0 | Anisotropy of the adjacent chlorophenyl ring and oxygen atoms. |
| Aromatic Protons (ortho to dioxane) | 7.3 - 7.5 | Deshielding effect of the dioxane ring. |
| Aromatic Protons (meta to dioxane) | 7.2 - 7.4 | Electronic effect of the chlorine atom. |
| Transition Type | Predicted λmax Range (nm) | Description |
|---|---|---|
| π → π | 220 - 280 | Electronic transition within the aromatic chlorophenyl rings. |
| n → π | 280 - 320 | Transition involving non-bonding electrons on the oxygen atoms and the aromatic π-system (typically weak). |
Advanced Applications in Chemical Science Excluding Prohibited Categories
Role as a Building Block in Complex Organic Synthesis
The unique structural framework of 2,3-Bis(4-chlorophenyl)-1,4-dioxane, featuring a central 1,4-dioxane (B91453) ring substituted with two chlorophenyl groups, positions it as a valuable intermediate in the synthesis of more complex molecules. Its utility extends to the creation of advanced heterocyclic systems and its potential application in asymmetric synthesis.
Precursor for Advanced Heterocyclic Scaffolds
The 1,4-dioxane ring system is a key structural motif present in a variety of bioactive compounds. acs.org Synthetic methods that allow for the construction of substituted 1,4-dioxanes are therefore of significant interest. While the direct use of this compound as a precursor is not extensively detailed in the provided search results, the synthesis of various substituted 1,4-dioxanes highlights the importance of this heterocyclic core. For instance, methods for creating 2,2-disubstituted and 2,2,3-trisubstituted 1,4-dioxane building blocks have been developed, showcasing the versatility of the dioxane scaffold in generating diverse molecular architectures. researchgate.net These approaches often involve the cyclization of diols or the reaction of oxiranes with ethylene (B1197577) glycol monolithium salt. researchgate.net
Furthermore, the synthesis of other complex heterocyclic systems can be achieved through reactions involving 1,4-dioxane as a solvent or a component of the reaction medium. For example, the synthesis of 2,3,4-triarylquinolines has been accomplished via Suzuki-Miyaura cross-coupling reactions where 1,4-dioxane is used as a co-solvent. nih.gov Similarly, the preparation of pyrido[1,2-b] itrcweb.orgrsc.orgresearchgate.nettriazine derivatives has been explored in various solvents, including 1,4-dioxane. nih.gov The synthesis of bis-heterocyclic compounds through selenylation has also been investigated in different solvents, with 1,4-dioxane being one of the options. nih.gov These examples underscore the role of the 1,4-dioxane moiety in facilitating the construction of diverse and complex heterocyclic scaffolds.
Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are crucial tools in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. While the direct application of this compound as a chiral auxiliary is not explicitly documented, the broader class of chiral 1,4-dioxane derivatives holds potential in this area. The development of polymer-supported chiral auxiliaries, for example, has gained interest as an efficient method for asymmetric synthesis. bath.ac.uk
The synthesis of tailor-made amino acids has been achieved using chiral Ni(II) complexes of Schiff bases, where the ligand structure plays a critical role in the stereochemical outcome. nih.gov In some cases, the synthesis of these chiral ligands involves the use of 1,4-dioxane as a solvent, highlighting its compatibility with processes aimed at creating chiral molecules. mdpi.com For instance, the asymmetric alkylation of imidazolidinones supported on an ionic liquid was performed in 1,4-dioxane to produce chiral carboxylic acids with high enantiomeric excess. mdpi.com This demonstrates the utility of the 1,4-dioxane environment in facilitating stereoselective transformations.
Material Science Applications of 1,4-Dioxane Derivatives
Derivatives of 1,4-dioxane are not only valuable in organic synthesis but also show promise in the field of material science. Their unique electronic and structural properties make them suitable for applications in conducting polymers and energy storage systems.
Monomers for Conducting Polymers (e.g., PEDOT analogues)
Poly(3,4-ethylenedioxythiophene) (PEDOT) is a well-known conducting polymer with numerous applications. nih.govkoreascience.kr The development of PEDOT analogues with modified properties is an active area of research. nih.govacs.org 1,4-Dioxane derivatives can serve as monomers for the synthesis of such analogues. For instance, the synthesis of 2,3-dimethylene-1,4-dioxane has been explored for constructing thiophene (B33073) derivatives, which are precursors to PEDOT. rsc.org
The solubility and conductivity of polypyrroles can be modified by attaching alkyl chains to the pyrrole (B145914) ring, and 1,4-dioxane has been used as a solvent in the synthesis of the corresponding monomers. researchgate.net Furthermore, the chemical polymerization of thiophene-based aldehyde derivatives to create functionalizable semiconducting polymers has been carried out using 1,4-dioxane as a cosolvent. acs.org Theoretical studies have also investigated the effect of substituting the thiophene ring in PEDOT with a dioxane ring, which can influence the planarity and electronic performance of the resulting polymer. nih.govacs.org
Electrolyte Additives in Energy Storage Systems
The performance of lithium-ion batteries and other energy storage systems can be significantly enhanced by the use of electrolyte additives. nih.govnih.gov 1,4-Dioxane and its derivatives have been investigated for this purpose. For example, introducing 1,4-dioxane as a co-solvent in an ether-based electrolyte for lithium-metal batteries has been shown to enable stable lithium cycling and improve coulombic efficiency. researchgate.net
The degradation of electrolytes is a critical issue in battery performance, and studies have been conducted to understand the role of various components, including 1,4-dioxane, in these processes. mdpi.com Dioxolone derivatives have been developed as additives to create a stable solid electrolyte interphase (SEI) on the anode, which is crucial for long-term battery stability. nih.govnih.gov The use of 1,4-dioxane as a solvent or co-solvent is also mentioned in the context of electrolytes for high-energy rechargeable metal anode batteries. google.com
Environmental Chemical Studies (Focus on Degradation Mechanisms without Toxicity/Clinical Relevance)
The environmental fate of 1,4-dioxane and its chlorinated derivatives is a significant area of study due to their presence as contaminants in soil and groundwater. goldbergsegalla.comslenvironment.com Understanding the degradation mechanisms of these compounds is crucial for developing effective remediation strategies.
The biodegradation of 1,4-dioxane is primarily an aerobic process. itrcweb.org It is often found as a co-contaminant with chlorinated solvents, and the biodegradation of these other compounds can sometimes facilitate the breakdown of 1,4-dioxane. itrcweb.org However, under oxygen-poor conditions that favor the biodegradation of chlorinated solvents, 1,4-dioxane may persist. itrcweb.org Conversely, under oxygen-rich conditions, the biodegradation of 1,4-dioxane is more favorable. itrcweb.org
Research has identified several gene families involved in the microbial degradation of 1,4-dioxane, indicating that multiple pathways exist for its breakdown. nih.govdtic.mil The intermediates formed during the biodegradation of 1,4-dioxane are generally considered to be innocuous and are readily biodegraded themselves. itrcweb.org While natural attenuation can occur, the environmental potential for microbial 1,4-dioxane degradation appears to be sparse, suggesting that bioaugmentation may be necessary for effective remediation in many cases. nih.gov The high stability and mobility of 1,4-dioxane in the environment contribute to its persistence and widespread distribution. goldbergsegalla.comslenvironment.com
Abiotic Degradation Mechanisms (e.g., OH Radical Oxidation)
No publicly available scientific literature or research data was found for the abiotic degradation of this compound.
Enzymatic Degradation Pathways (Microbial Biotransformations)
No publicly available scientific literature or research data was found for the enzymatic degradation or microbial biotransformation of this compound.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
While methods for synthesizing 1,4-dioxane (B91453) rings are established, the specific synthesis of 2,3-diaryl derivatives like 2,3-Bis(4-chlorophenyl)-1,4-dioxane warrants further innovation, with a strong emphasis on sustainability. Current synthetic strategies for the 1,4-dioxane core often involve multi-step processes, including the Williamson ether synthesis from α,β-unsaturated ketones, condensation of epoxide precursors, or the cyclization of diols. rsc.orgrsc.org For instance, a common approach involves the reaction of an α-bromophenone with a phenol, or the cyclization of a diol derived from an epoxide. rsc.org
Future research should pivot towards developing more atom-economical and environmentally benign methodologies. Promising avenues include:
Catalytic Dimerization: Exploring the direct catalytic dimerization of substituted oxiranes, such as 4-chlorostyrene (B41422) oxide, could provide a more direct route. mdpi.com
Brønsted Acid Catalysis: The use of strong Brønsted acids to catalyze the annulation of 1,2-diols with 1,2-bis-electrophiles, such as activated oxetanols, represents a metal-free approach that generates water as the sole byproduct. acs.org
Hydrothermal Synthesis (HTS): Investigating HTS presents an opportunity to eliminate the need for organic solvents and potentially toxic catalysts, aligning with the principles of green chemistry. menchelab.comresearchgate.net This method has proven effective for synthesizing related 2,3-diarylquinoxalines and could be adapted for dioxane synthesis. menchelab.comresearchgate.net
Flow Chemistry: Implementing continuous flow processes for the synthesis could offer enhanced control over reaction parameters, improve safety, and facilitate scalability.
A comparative overview of potential sustainable strategies is presented below.
| Synthetic Strategy | Potential Advantages | Key Research Challenge |
| Direct Catalytic Dimerization | High atom economy, potentially fewer steps. | Catalyst development for high chemo- and stereoselectivity. |
| Brønsted Acid-Catalyzed Annulation | Metal-free, generates only water as a byproduct. acs.org | Availability of suitable 1,2-bis-electrophile precursors. |
| Hydrothermal Synthesis (HTS) | Eliminates organic solvents, uses water as a medium. menchelab.com | Achieving sufficient reactivity and yield for nonpolar substrates. |
| Photocatalysis | Uses light as a renewable energy source. | Identifying suitable photocatalysts and reaction pathways. |
Exploration of Under-Investigated Reactivity Patterns
The reactivity of the this compound molecule is largely uncharted territory. The heterocyclic dioxane ring is generally known for its stability and resistance to degradation, attributed to its two ether linkages. researchgate.net However, this stability also implies that its functionalization is a significant challenge.
Future investigations should focus on activating and functionalizing the molecule at various positions:
C-H Activation: The selective functionalization of the C-H bonds on the dioxane ring itself would open up a vast new chemical space. This could lead to the introduction of new substituents that modulate the molecule's electronic and steric properties.
Ring-Opening Reactions: Controlled cleavage of the dioxane ring could be a valuable strategy for synthesizing complex linear molecules that are otherwise difficult to access. Research into ring-opening with specific reagents, such as acetylenic alcohols, could yield novel synthons. researchgate.net
Photochemical Reactivity: The aromatic chlorophenyl groups suggest that the molecule may exhibit interesting photochemical behavior. Studies on its response to UV irradiation, potentially leading to [2+2] photocycloadditions or other transformations, could be fruitful. researchgate.net
Oxidative Degradation: While stable, the dioxane ring can be degraded by advanced oxidation processes (AOPs). researchgate.net A deeper understanding of these degradation pathways could be valuable for both synthetic purposes and environmental remediation contexts. researchgate.netitrcweb.org
Advanced Stereochemical Control and Diastereoselective Methodologies
The 2,3-disubstituted nature of the dioxane ring introduces the possibility of cis and trans diastereomers. The relative orientation of the two 4-chlorophenyl groups will profoundly impact the molecule's three-dimensional shape, symmetry, and potential for intermolecular interactions. Controlling this stereochemistry is a critical challenge for realizing its application potential.
Future research must address the development of highly diastereoselective synthetic methods. Key areas of focus include:
Substrate-Controlled Synthesis: Designing precursors where the stereochemistry is pre-determined and carried through the cyclization step. This often involves the stereoselective synthesis of 1,3-diols, which serve as key intermediates. rsc.orgrsc.org
Catalyst-Controlled Reactions: Employing chiral catalysts, whether they be transition metals or organocatalysts, to direct the formation of a specific diastereomer. For example, palladium-catalyzed coupling of allylic biscarbonates has shown success in creating enantioenriched 1,4-benzodioxanes. rsc.org
Solvent-Directed Stereoselectivity: The choice of solvent can significantly influence the stereochemical outcome of a reaction by stabilizing specific transition states. Ethereal solvents like dioxane itself are known to favor the formation of α-products (analogous to trans in some systems) in related glycosylation reactions. rsc.org
Enzymatic Resolutions: Biocatalysis and enzyme engineering could offer pathways to exceptional levels of stereocontrol, providing access to diastereomerically pure compounds. researchgate.net
The conformation of the resulting isomers is also crucial, as seen in the analogous 2,3-dichloro-1,4-dioxane, where isomers adopt distinct chair and boat conformations. cdnsciencepub.com
| Methodological Approach | Principle | Potential for this compound |
| Chiral Pool Synthesis | Start with an enantiopure precursor to dictate final stereochemistry. | Use of chiral epoxides or diols derived from natural products. |
| Asymmetric Catalysis | A chiral catalyst creates a chiral environment for the reaction. | Development of specific catalysts for the key ring-forming step. rsc.org |
| Dynamic Kinetic Resolution | Equilibrate a racemic mixture while selectively reacting one enantiomer. | Coupling a racemization catalyst with a stereoselective cyclization enzyme. |
| Diastereoselective Reduction | Reduction of a ketone precursor to a diol with high diastereocontrol. nih.gov | L-Selectride® reduction or similar strategies on a suitable diketone precursor. |
Deeper Integration of Experimental and Computational Studies
The synergy between experimental synthesis and computational chemistry is a powerful paradigm for modern chemical research. rsc.orgbohrium.comgoogle.com For a molecule like this compound, this integration is not just beneficial but essential for accelerating discovery.
Future research should embrace a collaborative approach where computational modeling guides experimental work, and experimental results validate and refine theoretical models. openaccessjournals.com
Conformational Analysis: DFT (Density Functional Theory) calculations can predict the most stable conformations of the cis and trans isomers, their relative energies, and the rotational barriers of the chlorophenyl groups. iucr.orgresearchgate.netnih.gov This is crucial for understanding the molecule's shape and packing in materials.
Reaction Mechanism Elucidation: Computational studies can map the potential energy surfaces of proposed synthetic routes, identifying transition states and intermediates. google.com This insight can explain observed selectivities and guide the optimization of reaction conditions to favor desired products.
Prediction of Properties: Quantum chemical calculations can determine key electronic properties such as HOMO-LUMO energy gaps, molecular electrostatic potential surfaces, and dipole moments. iucr.orgresearchgate.netnih.gov These predicted properties can inform the design of functional materials.
Intermolecular Interactions: Modeling can provide a deep understanding of the non-covalent interactions, such as aromatic stacking and C-Cl···π interactions, that govern how these molecules assemble in the solid state or in solution. rsc.orgrsc.org This is critical for crystal engineering and the design of self-assembling materials.
The table below outlines a potential integrated workflow.
| Computational Task | Experimental Correlation | Research Goal |
| DFT Geometry Optimization | X-ray Crystallography | Determine the precise 3D structure and stable conformations. nih.gov |
| Transition State Searching | Kinetic Studies, Byproduct Analysis | Understand and control reaction selectivity. bohrium.comgoogle.com |
| HOMO/LUMO Calculation | UV-Vis Spectroscopy, Cyclic Voltammetry | Predict electronic and optical properties for materials applications. iucr.org |
| Hirshfeld Surface Analysis | Powder X-ray Diffraction, Thermal Analysis | Analyze crystal packing and intermolecular forces. researchgate.net |
Design of New Functional Materials incorporating this compound Scaffolds
The inherent structural features of this compound—a rigid heterocyclic core, two aromatic rings, and halogen atoms—make it an attractive building block, or scaffold, for the design of new functional materials.
Future research should explore the incorporation of this molecule into larger systems to create materials with tailored properties:
Specialty Polymers: The molecule could serve as a monomer for polymerization. The rigidity of the dioxane backbone and the presence of the bulky chlorophenyl groups would likely lead to polymers with high glass transition temperatures, specific refractive indices, and good thermal stability.
Liquid Crystals: The rod-like shape suggested by the trans isomer makes it a candidate for use in liquid crystalline materials. The chlorine atoms could enhance intermolecular interactions and influence the mesophase behavior.
Porous Materials: While dioxane is often used as a solvent to create porous polymer scaffolds, the molecule itself could be integrated into the framework of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). nih.govnih.govmdpi.com The defined geometry and functional groups could be used to control pore size and surface chemistry.
Functional Scaffolds in Medicinal Chemistry: The dioxane ring is considered a valuable sp3-rich fragment, which is of increasing interest in drug discovery for improving pharmacokinetic properties. acs.org The bis(4-chlorophenyl) motif is present in some biologically active compounds, suggesting potential applications as a rigid scaffold to orient pharmacophores for interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
